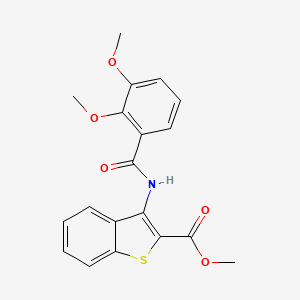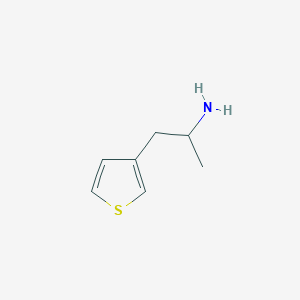
1-(Thiophen-3-yl)propan-2-amine
Overview
Description
1-(Thiophen-3-yl)propan-2-amine is a useful research compound. Its molecular formula is C7H11NS and its molecular weight is 141.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
1-(Thiophen-3-yl)propan-2-amine and its derivatives have been synthesized and characterized for their potential in various biological activities. For example, a study by Gopi and Dhanaraju (2018) involved synthesizing novel derivatives to examine their anti-diabetic and anti-inflammatory activities. These compounds demonstrated significant reductions in blood glucose levels and inflammation in experimental animals (Gopi & Dhanaraju, 2018).
DNA Binding and Gene Delivery
Carreon et al. (2014) developed a water-soluble cationic polythiophene derivative, which showed potential as a theranostic gene delivery vehicle due to its ability to bind DNA and form polyplexes (Carreon et al., 2014).
Generation of Structurally Diverse Compounds
The work by Roman (2013) utilized 1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, to generate a diverse library of compounds. This included various alkylation and ring closure reactions, leading to the creation of a range of structurally diverse molecules (Roman, 2013).
Corrosion Inhibition
Gao, Liang, and Wang (2007) synthesized tertiary amines from 1,3-di-amino-propan-2-ol, demonstrating their effectiveness as corrosion inhibitors for carbon steel. These compounds reduced anodic dissolution of iron, showing promise in industrial applications (Gao, Liang, & Wang, 2007).
Electrophilic Substitution Reactions
Aleksandrov, Zablotskii, and El’chaninov (2020) investigated the electrophilic substitution reactions of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline. This study highlights the chemical versatility of thiophene derivatives in producing various substituted compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Polymerization and Photoinitiation
Zhang et al. (2015) developed tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible light, showing their potential in material sciences and polymer chemistry (Zhang et al., 2015).
Synthesis of Antimicrobial Agents
Patel and Patel (2017) synthesized analogues derived from thiophene compounds to investigate their antibacterial and antifungal activities. Their research aimed to develop novel classes of antimicrobial agents (Patel & Patel, 2017).
Mechanism of Action
Target of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that 1-(Thiophen-3-yl)propan-2-amine may interact with a range of biological targets.
Mode of Action
It is suggested that like amphetamine and most of its analogues, thiopropamine most likely acts as a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .
Biochemical Pathways
For instance, if it exhibits anti-inflammatory properties, it may interact with pathways involved in inflammation, such as the NF-kB pathway .
Pharmacokinetics
It is known that thiopropamine, a similar compound, is rapidly absorbed following intraperitoneal injection, with peak concentrations in the blood achieved at five minutes and a subsequent reduction to 12% of peak concentrations within two hours post-administration . It is also likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .
Safety and Hazards
The compound is marked with the GHS05 pictogram, indicating that it is corrosive . It has a hazard statement of H314, meaning it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation, contact with skin or eyes, and actions that could lead to the ingestion of the compound .
Future Directions
Methiopropamine, a structural analogue of 1-(Thiophen-3-yl)propan-2-amine, has been identified as a new psychoactive substance . It has been sold as a ‘legal high’ and has limited popularity as a recreational stimulant . Understanding the safety aspects of such compounds and their potential health threats is crucial for public health and can guide the development of therapeutic approaches for intoxication and guide authorities in deciding their legal status .
Biochemical Analysis
Biochemical Properties
1-(Thiophen-3-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the cytochrome P450 enzyme family, particularly CYP2C19, which is involved in the metabolism of various substances. The compound can act as a substrate for these enzymes, leading to its biotransformation into active metabolites such as thiopropamine and 4-hydroxymethiopropamine . These interactions are crucial for understanding the compound’s metabolic pathways and its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme family, particularly CYP2C19, leading to the formation of active metabolites such as thiopropamine and 4-hydroxymethiopropamine . These metabolites can further undergo biotransformation, resulting in the formation of inactive compounds such as 1-(thiophen-2-yl)-2-propan-2-one . The compound’s involvement in these metabolic pathways highlights its potential for therapeutic applications and its impact on metabolic health.
Properties
IUPAC Name |
1-thiophen-3-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQDZAVAQTCOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344776 | |
| Record name | 3-Thienoamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149977-81-1 | |
| Record name | 3-Thienoamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(thiophen-3-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


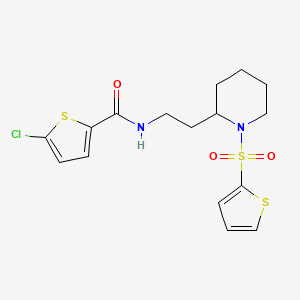
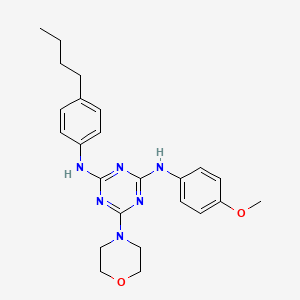
![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)
![7-[(4-FLUOROPHENYL)AMINO]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-ONE](/img/structure/B2537626.png)
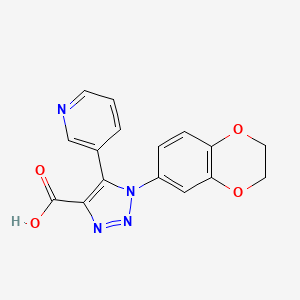

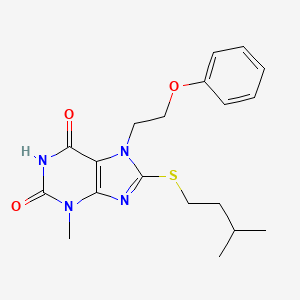
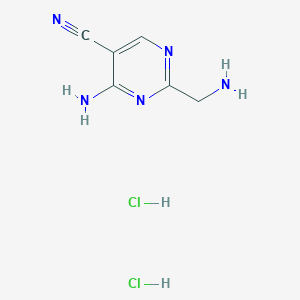
![(2Z)-6-hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2537633.png)
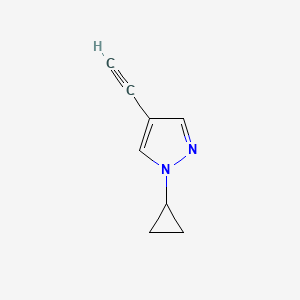
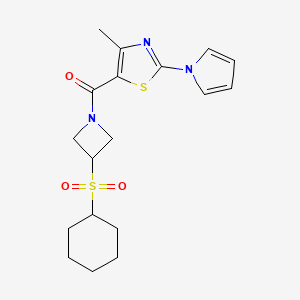

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)
